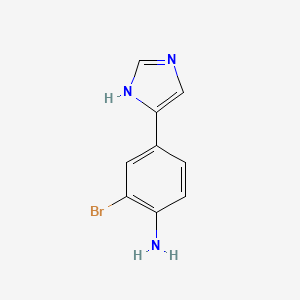

2-Bromo-4-(1H-imidazol-5-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

89250-37-3 |

|---|---|

Molecular Formula |

C9H8BrN3 |

Molecular Weight |

238.08 g/mol |

IUPAC Name |

2-bromo-4-(1H-imidazol-5-yl)aniline |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H,11H2,(H,12,13) |

InChI Key |

AEGVOQFUXQTYPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CN2)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 1h Imidazol 5 Yl Aniline

Direct Synthesis Strategies for 2-Bromo-4-(1H-imidazol-5-yl)aniline

Direct synthesis strategies aim to construct the target molecule in a limited number of steps, often by forming the key structural features in the final stages of the synthesis.

Regioselective Bromination of 4-(1H-imidazol-5-yl)aniline Precursors

A primary and direct approach to this compound involves the regioselective bromination of a 4-(1H-imidazol-5-yl)aniline precursor. The success of this strategy hinges on controlling the position of the bromine atom on the aniline (B41778) ring. The aniline ring is activated towards electrophilic substitution, with the amino group directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the imidazole (B134444) ring, the challenge lies in selectively brominating one of the ortho positions.

The use of specific brominating agents and reaction conditions is crucial for achieving high regioselectivity. For instance, while elemental bromine can be used, it often leads to a mixture of mono- and poly-brominated products. Milder and more selective brominating agents, such as N-bromosuccinimide (NBS), are often preferred. The choice of solvent can also significantly influence the outcome of the reaction.

A study on the regioselective bromination of unprotected anilines using copper(II) bromide (CuBr₂) in ionic liquids has shown high yields for para-bromination. nih.govbeilstein-journals.orgresearchgate.net While this specific protocol targets the para position, the underlying principle of using metal halides in ionic liquids could potentially be adapted to favor ortho-bromination by modifying the substrate or reaction conditions. Another approach involves treating an aromatic amine with n-butyllithium followed by trimethyltin (B158744) chloride to form a tin amide in situ. Subsequent reaction with bromine and workup can yield the p-bromoaniline with high selectivity, avoiding the formation of dibrominated products. researchgate.net

| Brominating Agent | Substrate | Conditions | Key Findings | Citation |

|---|---|---|---|---|

| CuBr₂ in Ionic Liquid | Unprotected Anilines | Mild conditions, no supplementary oxygen or HCl gas | High yield and regioselectivity for para-substitution | nih.govbeilstein-journals.orgresearchgate.net |

| Bromine (after in situ tin amide formation) | Aromatic Amines | n-butyllithium, trimethyltin chloride, then Br₂ | Selective bromination, avoids dibromide formation | researchgate.net |

| Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxalines | Mild conditions | Highly selective C3-bromination or C1, C3-dibromination | nih.gov |

Annulation and Cyclization Approaches to the Imidazole Ring

An alternative direct strategy involves the construction of the imidazole ring onto a pre-functionalized aniline derivative. This approach, known as annulation or cyclization, builds the heterocyclic ring system as a key step. Various methods for imidazole synthesis are known, many of which can be adapted for the synthesis of this compound. organic-chemistry.org

One common method is the reaction of a 1,2-dicarbonyl compound with an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and in this case, a pre-brominated aniline derivative. For example, a multi-component reaction involving a vicinal diketone, an aldehyde, a primary aromatic amine (the brominated aniline), and ammonium acetate (B1210297) can lead to the formation of tetra-substituted imidazoles. nih.gov

Another powerful technique is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). mdpi.com This method involves the reaction of an aldehyde with TosMIC and a base to form the imidazole ring. By starting with a suitably substituted and brominated aminobenzaldehyde, this method could provide a direct route to the target molecule.

The cyclization of amidines is another route to imidazole derivatives. researchgate.net For instance, the copper(I)-catalyzed cyclocondensation of amidines prepared from lactams and o-bromoaniline can generate annulated benzimidazoles. researchgate.net This suggests that similar strategies could be employed to form the imidazole ring of the target compound.

| Method | Reactants | Key Features | Citation |

|---|---|---|---|

| Multi-component Reaction | Vicinal diketone, aldehyde, primary aromatic amine, ammonium acetate | One-pot synthesis of tetra-substituted imidazoles | nih.gov |

| van Leusen Imidazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC), base | Versatile method for imidazole formation | mdpi.com |

| Amidine Cyclization | Amidines (e.g., from lactams and o-bromoaniline) | Copper(I)-catalyzed cyclocondensation | researchgate.net |

| Reductive Heterocyclization | 2-Nitroamines, formic acid, iron powder, NH₄Cl | Mild, one-pot conversion to bicyclic 2H-imidazoles | organic-chemistry.org |

Cross-Coupling Strategies for Constructing the C-C or C-N Linkage

Cross-coupling reactions are a cornerstone of modern organic synthesis and offer a powerful means to construct the C-C or C-N bonds necessary for forming this compound. These reactions typically involve a metal catalyst, often palladium or copper, to facilitate the coupling of two fragments. youtube.com

For the synthesis of the target molecule, a cross-coupling strategy could involve coupling a brominated aniline derivative with a suitable imidazole-containing organometallic reagent. For example, a Suzuki-Miyaura coupling could be employed, where a bromoaniline is coupled with an imidazoleboronic acid or ester. Conversely, a Stille coupling could utilize an organotin derivative of the imidazole. researchgate.net The Negishi coupling, which uses organozinc reagents, is another viable option. nih.gov

Alternatively, the C-N bond could be formed via a Buchwald-Hartwig amination reaction. This would involve coupling a brominated aryl-imidazole with ammonia or an ammonia equivalent. Copper-catalyzed N-arylation of imidazoles with aryl halides is also a well-established method that could be applied. acs.org

A significant challenge in these approaches is the potential for the bromine atom on the aniline ring to also participate in the cross-coupling reaction. Therefore, careful selection of the catalyst, ligands, and reaction conditions is necessary to achieve the desired selective coupling.

Multi-Step Convergent and Divergent Synthetic Routes

For complex molecules like this compound, multi-step synthetic routes are often necessary. These can be designed as either convergent or divergent pathways. youtube.comlibretexts.org

Sequential Functionalization of Precursors to this compound

A sequential functionalization approach involves the step-by-step introduction of the required functional groups onto a simpler starting material. This could begin with a simple aniline or imidazole core, followed by a series of reactions to introduce the bromo and amino or imidazole substituents in the correct positions.

For example, one could start with 4-nitroaniline, introduce the imidazole ring, and then perform a reduction of the nitro group to an amine, followed by regioselective bromination. The order of these steps is critical. For instance, performing the bromination before the nitro reduction might be more efficient due to the deactivating nature of the nitro group, which could help control the regioselectivity of the bromination.

A divergent synthesis strategy could start from a common intermediate that is then elaborated into a variety of related compounds, including the target molecule. rsc.org This is particularly useful for creating libraries of compounds for screening purposes.

Catalytic Advancements in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient synthesis of complex molecules like this compound. Modern catalytic methods offer pathways to this molecule with high selectivity and yield, overcoming the limitations of classical synthetic routes.

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds, essential for linking the imidazole and aniline moieties of the target molecule. The Suzuki-Miyaura, Heck, and Stille couplings are particularly relevant.

The Suzuki-Miyaura coupling reaction stands out as a powerful method for the synthesis of aryl-imidazoles. clockss.orgnih.govacs.org This palladium-catalyzed reaction typically involves the coupling of a halo-imidazole with an arylboronic acid. clockss.orgnih.gov For the synthesis of this compound, a potential strategy would be the coupling of a suitably protected 5-bromo- or 5-iodoimidazole derivative with a 2-bromo-4-aminophenylboronic acid derivative. An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, which could simplify the synthesis by avoiding protection and deprotection steps. acs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govbeilstein-journals.org

The Heck reaction , another palladium-catalyzed process, allows for the coupling of an aryl halide with an alkene. researchgate.netnih.gov In the context of synthesizing the target molecule, this could involve the reaction of a bromo-aniline derivative with a vinylimidazole, followed by further functionalization. The efficiency of the Heck reaction is highly dependent on the catalyst system and reaction conditions. acs.org

The Stille reaction utilizes organotin compounds for carbon-carbon bond formation, catalyzed by palladium complexes. researchgate.netnumberanalytics.comlibretexts.orgwikipedia.org A possible route could involve the coupling of an organostannyl-imidazole with a bromo-iodo-aniline derivative. The Stille reaction is known for its tolerance to a wide range of functional groups, which would be advantageous given the functionalities present in the target molecule. numberanalytics.comwikipedia.org

The following table summarizes representative conditions for these cross-coupling reactions applicable to the synthesis of similar aryl-imidazole compounds.

| Reaction | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| Suzuki-Miyaura | PdCl2(dppf) | dppf | K2CO3 | Toluene/H2O | 85-95 | nih.gov |

| Suzuki-Miyaura | Pd(PPh3)4 | PPh3 | Na2CO3 | DME/H2O | 68-79 | clockss.org |

| Heck | Pd(OAc)2 | P(o-tol)3 | Et3N | DMF | 70-90 | |

| Stille | Pd(PPh3)4 | PPh3 | - | Toluene | 75-88 | researchgate.net |

This table presents generalized conditions and yields for the synthesis of aryl-imidazoles and may not be directly representative of the synthesis of this compound.

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds, including imidazoles. acs.orgacs.orgnih.govtandfonline.comtandfonline.com These methods often utilize small organic molecules to catalyze reactions, offering advantages in terms of cost, toxicity, and environmental impact.

A one-pot synthesis of substituted imidazoles has been described using a thiazolium-catalyzed addition of an aldehyde to an acyl imine, followed by cyclization. acs.orgacs.org This approach allows for the construction of highly functionalized imidazoles from readily available starting materials. acs.org For the synthesis of the target molecule, this could involve the use of a substituted benzaldehyde (B42025) derivative and an appropriate amine.

Multicomponent reactions (MCRs) are another hallmark of organocatalysis, enabling the synthesis of complex molecules in a single step. tandfonline.comresearchgate.net The synthesis of tetrasubstituted imidazoles can be achieved through the cyclo-condensation of a 1,2-diketone, an aldehyde, an aniline, and ammonium acetate, often catalyzed by an organocatalyst like ascorbic acid or glutamic acid under solvent-free conditions. tandfonline.com

| Organocatalyst | Reactants | Conditions | Yield (%) | Reference |

| Thiazolium salt | Aldehyde, Acyl imine, NH4OAc | THF, heat | 76 | acs.org |

| Ascorbic acid | Benzil, Aldehyde, Amine, NH4OAc | Solvent-free, 100 °C | Good to excellent | tandfonline.com |

| Glutamic acid | 1,2-dicarbonyl, Aldehyde, Amine, NH4OAc | Thermal, solvent-free | High | tandfonline.com |

This table showcases examples of organocatalytic methods for imidazole synthesis and the yields are for the specific reactions reported.

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction conditions is a critical step in any synthetic process to maximize yield and purity while minimizing costs and environmental impact. wisdomlib.org For the synthesis of this compound, key parameters to consider include the choice of catalyst, solvent, base, temperature, and reaction time. asianpubs.orgresearchgate.netresearchgate.net

In transition metal-catalyzed reactions, the ligand plays a crucial role in the catalyst's activity and selectivity. nih.gov Screening different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can significantly improve the outcome of the reaction. The choice of base is also critical, with inorganic bases like carbonates and phosphates often being employed. nih.govacs.org Solvents can influence the solubility of reactants and the stability of catalytic intermediates. orgsyn.org

For organocatalytic reactions, the catalyst loading, temperature, and concentration of reactants are key variables to optimize. wisdomlib.org In MCRs, the stoichiometry of the components needs to be carefully controlled to favor the formation of the desired product. rsc.org The use of microwave irradiation has been shown to accelerate reaction times and improve yields in some imidazole syntheses. orientjchem.org

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to develop more sustainable processes. researchgate.netnih.govtandfonline.com For the synthesis of this compound, several green approaches can be considered.

The use of water as a solvent is highly desirable from a green chemistry perspective. nih.gov Some palladium-catalyzed cross-coupling reactions have been successfully performed in aqueous media. nih.gov The use of biodegradable and non-toxic catalysts, such as certain organocatalysts or biocatalysts like lemon juice, can also contribute to a greener synthesis. researchgate.net

One-pot and multicomponent reactions are inherently greener as they reduce the number of synthetic steps, minimize waste generation, and save energy. tandfonline.comasianpubs.org Solvent-free reaction conditions, where the reactants are heated together without a solvent, represent another significant green chemistry approach. tandfonline.com The use of microwave-assisted synthesis can also be considered a green technique due to its potential for shorter reaction times and reduced energy consumption. orientjchem.org

Synthetic Challenges and Future Perspectives in Manufacturing this compound

A key challenge is the regioselective synthesis of the substituted aniline and imidazole rings. For instance, in a Suzuki coupling approach, achieving selective coupling at the desired position of a di- or tri-halogenated precursor can be difficult. Similarly, the construction of the imidazole ring with the correct substitution pattern requires careful selection of precursors and reaction conditions.

Future perspectives in the manufacturing of this compound will likely focus on the development of more efficient and scalable synthetic routes. This includes the design of novel catalysts with higher activity and selectivity, allowing for milder reaction conditions and lower catalyst loadings. The development of continuous flow processes could also offer advantages in terms of scalability, safety, and process control.

Furthermore, a deeper understanding of the reaction mechanisms will be crucial for overcoming current limitations and designing more robust synthetic strategies. The application of computational chemistry to predict reaction outcomes and guide experimental design will likely play an increasingly important role in the future development of synthetic routes to complex molecules like this compound.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Bromo 4 1h Imidazol 5 Yl Aniline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Without experimental data, the elucidation of ¹H and ¹³C chemical shifts for 2-Bromo-4-(1H-imidazol-5-yl)aniline cannot be performed. Furthermore, the application of 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY, which are instrumental for the definitive structural assignment of complex molecules, is contingent on the availability of the compound for analysis.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

The characteristic vibrational frequencies for the functional groups present in this compound have not been reported. An analysis of its FTIR and Raman spectra would be necessary to identify key stretching and bending vibrations.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

Precise molecular formula determination through HRMS and the analysis of its fragmentation patterns are crucial for confirming the elemental composition and understanding the stability of the molecule. This data is not available.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Analysis

The chromophoric properties of this compound, which would be revealed by its UV-Vis absorption and fluorescence emission spectra, have not been documented.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

No single-crystal X-ray diffraction studies have been published for this compound, which would provide definitive information on its three-dimensional structure, bond lengths, bond angles, and crystal packing.

Advanced Characterization Techniques for Confirming Purity and Isomeric Identity

The confirmation of purity and the correct isomeric form of this compound, distinguishing it from potential isomers such as those with the imidazole (B134444) ring at a different position or bromination at an alternative site, necessitates the use of sophisticated analytical methodologies. Techniques including two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray crystallography are indispensable for providing a comprehensive characterization.

Two-Dimensional (2D) NMR Spectroscopy:

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the molecular framework of this compound.

COSY spectra would reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on the aniline (B41778) and imidazole rings.

HMBC spectra would establish long-range correlations between protons and carbon atoms (¹H-¹³C), which is crucial for connecting the bromoaniline and imidazole fragments and confirming their relative positions.

Hypothetical key HMBC correlations that would confirm the structure are presented in the table below.

| Proton(s) | Correlated Carbon(s) | Structural Information Confirmed |

| Protons on the aniline ring | Carbons of the imidazole ring | Connectivity and relative orientation of the two ring systems. |

| Imidazole N-H proton | Carbons on the aniline ring | Proximity and linkage between the nitrogen and the phenyl ring. |

| Proton ortho to the bromo substituent | Carbon atom bearing the bromine | Position of the bromine atom on the aniline ring. |

High-Resolution Mass Spectrometry (HRMS):

HRMS would provide an exact mass measurement of the molecular ion, allowing for the determination of the elemental formula with high accuracy. This is a critical step in confirming the identity of this compound and differentiating it from compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a key signature in the mass spectrum.

Single-Crystal X-ray Crystallography:

The most definitive method for structural elucidation is single-crystal X-ray crystallography. This technique would provide a three-dimensional model of the molecule, showing the precise spatial arrangement of all atoms, bond lengths, and bond angles. This would unequivocally confirm the connectivity of the bromoaniline and imidazole moieties and establish the isomeric identity beyond any doubt. While a crystal structure for this compound itself is not publicly documented, the crystallographic analysis of related imidazole derivatives and bromoanilines demonstrates the power of this technique in providing unambiguous structural proof. nih.govnih.govresearchgate.net

The combination of these advanced characterization techniques would provide a robust and comprehensive data package to confirm the structure, purity, and isomeric identity of this compound, ensuring the reliability of any subsequent scientific investigation or application.

Reactivity and Derivatization Chemistry of 2 Bromo 4 1h Imidazol 5 Yl Aniline

Transformations Involving the Bromo Substituent

The bromo substituent on the aniline (B41778) ring is a versatile handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating complex molecular architectures.

Cross-Coupling Reactions (Suzuki, Stille, Negishi, Heck) for C-C Bond Formation

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the bromoaniline with a boronic acid or ester. It is a widely used method for forming carbon-carbon bonds. For instance, the first-generation synthesis of a casein kinase inhibitor involved a Suzuki-Miyaura coupling of 4-bromo-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid. thieme-connect.de

Stille Coupling: This involves the reaction with an organostannane reagent. It is known for its tolerance of a wide range of functional groups.

Negishi Coupling: This reaction uses an organozinc reagent and is known for its high reactivity.

Heck Reaction: This would involve the coupling of the bromoaniline with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction would involve coupling the bromo substituent of "2-Bromo-4-(1H-imidazol-5-yl)aniline" with a primary or secondary amine. wikipedia.org This method is of great importance in the synthesis of pharmaceuticals and has seen continuous development to expand its scope and efficiency. wikipedia.orgorganic-chemistry.org

Research by an academic group has presented an efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles using a specific palladium precatalyst. acs.org This system was effective for a variety of amines, including electron-rich, electron-deficient, and heteroaromatic amines. acs.orgnih.gov The development of bidentate phosphine (B1218219) ligands like BINAP and DPF has been crucial for extending this reaction to primary amines. wikipedia.org

Nucleophilic Aromatic Substitution Pathways

While less common for aryl bromides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNAr) could potentially occur under harsh reaction conditions or if the aromatic ring is sufficiently activated by electron-withdrawing groups.

Reactions at the Aniline Nitrogen and Aromatic Ring

The aniline moiety is also a key site for various chemical transformations.

Acylation, Alkylation, and Sulfonylation of the Aniline Moiety

Acylation: The primary amine of the aniline can be readily acylated using acyl chlorides or anhydrides to form amides.

Alkylation: The aniline nitrogen can be alkylated, although over-alkylation can be a challenge. Reductive amination is a common alternative for controlled alkylation.

Sulfonylation: Reaction with sulfonyl chlorides would yield sulfonamides, a common functional group in many bioactive molecules.

Electrophilic Aromatic Substitution on the Aniline Ring

The amino group of the aniline is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, in "this compound," the positions ortho and para to the amine are already substituted. The bromine atom is a deactivating group but also an ortho-para director. The imidazole (B134444) ring's electronic properties would also influence the regioselectivity of any further substitution.

Reactivity of the Imidazole Heterocycle

The imidazole ring within this compound is a key center of reactivity. Its aromatic nature and the presence of two nitrogen atoms confer upon it a distinct chemical character that allows for various functionalization reactions.

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily functionalized through reactions such as alkylation and arylation. nih.govmdpi.comresearchgate.net The presence of a hydrogen atom on one of the nitrogens allows for its deprotonation by a base, followed by reaction with an electrophile. The choice of reaction conditions and reagents can influence which nitrogen atom is functionalized, a consideration in instances of tautomerism. wikipedia.org N-arylated imidazoles, for example, can be synthesized through copper-catalyzed coupling reactions. mdpi.comresearchgate.net Given the structure of this compound, the bulky bromoaniline substituent at the 4-position of the aniline ring (and adjacent to the C5 of the imidazole) may sterically hinder reactions at the neighboring N1 position, potentially favoring functionalization at the N3 position.

Table 1: Potential N-Functionalization Reactions of the Imidazole Moiety

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3), Solvent (e.g., DMF) | 2-Bromo-4-(1-methyl-1H-imidazol-5-yl)aniline |

| N-Arylation | Aryl iodide, CuI catalyst, Base (e.g., K3PO4), Solvent (e.g., DMF) mdpi.com | 2-Bromo-4-(1-phenyl-1H-imidazol-5-yl)aniline |

| N-Acylation | Acyl chloride, Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) | N-(5-(3-Amino-4-bromophenyl)-1H-imidazol-1-yl)acetamide |

Nucleophilic substitution on the imidazole ring is generally less favorable unless the ring is activated by strongly electron-withdrawing substituents or contains a good leaving group. askfilo.compharmaguideline.comresearchgate.net In the case of this compound, direct nucleophilic attack on the imidazole carbons is unlikely under standard conditions.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on the Imidazole Ring

| Reaction Type | Electrophile | Predicted Major Product Position | Rationale |

| Nitration | HNO3/H2SO4 | C2 or C4 | C5 is blocked; relative reactivity of C2 vs C4 depends on steric and electronic factors. |

| Halogenation | Br2/CHCl3 | C2 and C4 | Potential for di-substitution depending on reaction conditions. uobabylon.edu.iq |

| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | Unlikely | The basic nitrogen atoms of the imidazole can complex with the Lewis acid catalyst, deactivating the ring. |

The imidazole ring of this compound can exist in two tautomeric forms, with the proton residing on either the N1 or N3 nitrogen atom. nih.govwikipedia.org This phenomenon, known as annular tautomerism, is common in imidazole-containing compounds. wikipedia.org The equilibrium between these two tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. researchgate.netscienceinfo.com

The existence of these tautomers has a direct impact on the molecule's reactivity. For instance, N-functionalization reactions can potentially yield a mixture of N1 and N3 substituted products. The relative ratio of these products will depend on the relative stability of the tautomers and the reaction mechanism. Computational studies on phenylimidazoles have shown that the position of the phenyl group can influence the cohesive energy and crystalline structure, which is related to the intermolecular interactions and tautomeric preference. nih.gov

Chemoselectivity and Regioselectivity in Multi-Functionalized Transformations

A key aspect of the chemistry of this compound is the selective transformation of one functional group in the presence of others. The molecule possesses several reactive sites: the bromine atom on the aniline ring, the N-H of the aniline, the N-H of the imidazole, and the C-H bonds of both aromatic rings.

The bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govunimib.itrsc.org These reactions are generally highly chemoselective for the C-Br bond, leaving the other functional groups intact, especially when appropriate catalysts and conditions are chosen. nih.gov For instance, Suzuki-Miyaura cross-coupling reactions have been successfully performed on unprotected ortho-bromoanilines. nih.govrsc.org

Regioselectivity is also a critical consideration. For example, in electrophilic substitution reactions on the aniline ring, the amino group is a strong ortho-, para- director. quora.combyjus.comlibretexts.org Since the para position is occupied by the imidazole group, electrophilic attack would be directed to the ortho positions relative to the amino group. However, one of these positions is already substituted with a bromine atom, so further substitution would likely occur at the remaining ortho position (C6).

Table 3: Chemoselective and Regioselective Transformations

| Reaction Type | Reagents and Conditions | Reactive Site | Expected Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | C-Br | 2-Aryl-4-(1H-imidazol-5-yl)aniline |

| Heck Coupling | Alkene, Pd catalyst, Base | C-Br | 2-Alkenyl-4-(1H-imidazol-5-yl)aniline |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C-Br | 2-Alkynyl-4-(1H-imidazol-5-yl)aniline |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-Br | N-Aryl-4-(1H-imidazol-5-yl)-1,2-benzenediamine |

| Aniline N-Acylation | Acyl chloride, Base | Aniline N-H | N-(2-Bromo-4-(1H-imidazol-5-yl)phenyl)acetamide |

Synthesis of Complex Molecular Scaffolds Incorporating this compound as a Building Block

The unique arrangement of functional groups in this compound makes it a valuable starting material for the synthesis of more complex, polycyclic heterocyclic systems. eurjchem.com For example, the ortho-bromoaniline moiety can be utilized in transition metal-catalyzed heteroannulation reactions to construct fused ring systems. nih.gov

One potential application is the synthesis of fused imidazole derivatives. For instance, intramolecular cyclization reactions could be designed to form a new ring connecting the aniline and imidazole moieties. Alternatively, the aniline and imidazole rings can be further functionalized before a cyclization step. The synthesis of substituted meta-hetarylanilines has been achieved through three-component reactions involving 1,3-diketones, which suggests that the aniline part of the molecule can participate in annulation reactions. nih.govbeilstein-journals.org Furthermore, methods for the synthesis of fused imidazoles from ortho-diamines and aldehydes are well-established, indicating that derivatization of the bromoaniline portion to an ortho-diamine could open pathways to complex fused systems. organic-chemistry.org

Table 4: Potential Complex Scaffolds from this compound

| Target Scaffold | Synthetic Strategy | Key Reactions |

| Benzimidazoles | Derivatization of the bromoaniline, followed by cyclization. | Buchwald-Hartwig amination at C-Br, then condensation with an aldehyde. |

| Indolines/Indoles | Palladium-catalyzed heteroannulation of the bromoaniline with an alkene or alkyne. nih.gov | Intramolecular Heck reaction or similar cyclization. |

| Imidazo[4,5-c]pyridines | Functionalization of the imidazole and aniline rings, followed by cyclization. | Multi-step synthesis involving functional group interconversions. nih.gov |

| Fused polycyclic systems | Sequential cross-coupling and cyclization reactions. | Suzuki coupling followed by intramolecular C-H activation. |

Theoretical and Computational Chemistry of 2 Bromo 4 1h Imidazol 5 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Bromo-4-(1H-imidazol-5-yl)aniline at the atomic level. These methods provide a detailed picture of the molecule's electronic landscape and its most stable three-dimensional arrangement.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic characteristics. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state.

Table 1: Predicted Ground State Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | 1.92 |

| C-N (aniline) Bond Length (Å) | 1.40 |

| C-C (inter-ring) Bond Length (Å) | 1.48 |

| Dihedral Angle (Aniline-Imidazole) (°) | 25.5 |

| N-H (imidazole) Bond Length (Å) | 1.01 |

| N-H (aniline) Bond Length (Å) | 1.02 |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

Computational methods are also invaluable for predicting spectroscopic data, which can aid in the experimental characterization of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated electronic environment of each nucleus. The predicted chemical shifts for the aromatic protons and carbons in the aniline (B41778) and imidazole (B134444) rings, as well as the carbon bearing the bromine atom, would provide a theoretical spectrum that could be compared with experimental data for structural verification.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the aromatic systems.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (imidazole CH) (ppm) | 7.2 - 7.8 |

| ¹H NMR | Chemical Shift (aniline NH₂) (ppm) | 4.5 |

| ¹³C NMR | Chemical Shift (C-Br) (ppm) | 110 |

| UV-Vis | λ_max (nm) | 285 |

Note: The values in this table are hypothetical and representative of what would be expected from TD-DFT and GIAO calculations.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is colored to represent different potential values, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites).

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the imidazole ring and the amine group, identifying them as likely sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the amine and imidazole N-H, as well as regions near the bromine atom, would likely exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory Applications to Reaction Mechanisms

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and distributions of these orbitals are key to understanding chemical reactivity and reaction mechanisms. imperial.ac.uk

HOMO: The HOMO represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline and imidazole rings.

LUMO: The LUMO represents the ability of a molecule to accept electrons. The LUMO is likely to be distributed over the aromatic systems, with potential contributions from the bromine atom, indicating sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

Conformational Analysis and Tautomeric Equilibria using Computational Methods

The presence of rotatable bonds and tautomerizable protons in this compound necessitates a thorough conformational and tautomeric analysis.

Conformational Analysis: The rotation around the single bond connecting the aniline and imidazole rings can lead to different conformers. Computational methods can be used to perform a potential energy surface scan by systematically rotating this dihedral angle. This analysis would identify the most stable conformer(s) and the energy barriers between them.

Tautomeric Equilibria: The imidazole ring can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. Computational calculations can determine the relative energies of these tautomers, predicting which form is most stable in the gas phase and in different solvents. The relative stability is crucial for understanding the molecule's chemical behavior and biological activity.

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account the effects of solvent and temperature. For this compound, MD simulations in an explicit solvent (like water) would be performed to explore its conformational landscape in a more realistic environment.

These simulations would reveal how solvent molecules interact with the solute, particularly through hydrogen bonding with the amine and imidazole groups. The simulations would also provide insights into the flexibility of the molecule and the time-averaged distribution of its conformers. This information is critical for understanding how the molecule behaves in solution, which is essential for many of its potential applications.

Computational Prediction of Reaction Pathways and Transition States

Information on the computational prediction of reaction pathways and transition states for this compound is not available in the reviewed scientific literature. Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to model chemical reactions, allowing for the prediction of the energies of reactants, products, and transition states. These calculations can elucidate reaction mechanisms, determine activation energies, and predict the feasibility of different reaction pathways.

Typically, such a study would involve:

Identification of Potential Reaction Sites: Analysis of the molecular structure to determine likely atoms or bonds that would participate in a chemical transformation.

Transition State Searching: Utilization of computational algorithms to locate the geometry of the highest energy point along the reaction coordinate, known as the transition state.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state to the reactant and product to confirm the connection.

Energy Profile Generation: Plotting the energy of the system as a function of the reaction coordinate to visualize the activation barriers.

Detailed research findings, including data tables of calculated activation energies, transition state geometries, and imaginary frequencies, would be presented if such studies were published.

Applications in Advanced Materials and Catalysis

2-Bromo-4-(1H-imidazol-5-yl)aniline as a Ligand in Homogeneous and Heterogeneous Catalysis

There is currently no specific information available in the public domain regarding the application of this compound as a ligand in either homogeneous or heterogeneous catalysis. While the imidazole (B134444) moiety is a well-known coordinating group for a variety of transition metals, forming the basis for numerous successful catalysts, the specific coordination chemistry and catalytic activity of this particular substituted aniline (B41778) have not been reported.

No studies detailing the coordination of this compound with transition metals have been found. Research on the coordination behavior of similar imidazole and aniline-containing molecules suggests that the nitrogen atoms of the imidazole ring and the amino group of the aniline could serve as potential coordination sites. However, without experimental data, the specific modes of coordination and the properties of any resulting metal complexes remain speculative.

In the absence of foundational research on its coordination chemistry, there are no reports on the design or performance of catalytic systems based on the this compound scaffold.

Incorporation into Functional Polymers and Organic Frameworks

The potential of this compound as a building block for functional polymers and organic frameworks has not been explored in published research.

No literature exists describing the use of this compound as a monomer or precursor for the synthesis of polymeric materials. The presence of a reactive bromine atom and an amino group could theoretically allow for its incorporation into polymer chains through various polymerization techniques, but this has not been experimentally verified.

There are no available studies on the use of this compound as a linker or node in the construction of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). While imidazole-based linkers are utilized in the design of some porous materials, the specific contribution of this compound to the field is undocumented.

Optoelectronic Applications (e.g., OLED Emitters, Photovoltaics)

Information regarding the optoelectronic properties and applications of this compound is not present in the current body of scientific literature. The photophysical characteristics, such as absorption and emission spectra, which are crucial for applications in Organic Light-Emitting Diodes (OLEDs) or photovoltaic devices, have not been reported. Consequently, its potential as an OLED emitter or a component in solar cells has not been evaluated.

Development of Chemical Sensors and Probes

There is currently a lack of specific research articles or data detailing the application of this compound in the creation of chemical sensors or probes.

Selective Detection of Metal Ions or Small Molecules

No specific studies were identified that demonstrate the use of this compound for the selective detection of metal ions or small molecules. Consequently, no data tables on its binding affinities, detection limits, or selectivity for specific analytes can be provided.

Role as a Synthetic Intermediate for Non-Biological Molecules of Interest

Information regarding the role of this compound as a synthetic intermediate for the creation of non-biological molecules with applications in materials science or catalysis is not substantially present in the available literature. Research into its derivatives for purposes other than biological applications has not been a prominent focus of published studies.

Mechanistic Investigations of Reactions Involving 2 Bromo 4 1h Imidazol 5 Yl Aniline

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a cornerstone of mechanistic investigation, providing quantitative data on how reaction rates are affected by changes in reactant concentrations, temperature, and catalysts. For reactions involving 2-Bromo-4-(1H-imidazol-5-yl)aniline, determining the rate law is the first step. For instance, in a substitution reaction where the bromine atom is displaced, the rate law can reveal whether the reaction proceeds through a unimolecular (SN1-type) or bimolecular (SN2-type) mechanism.

A typical approach involves systematically varying the concentration of each reactant while keeping others constant and monitoring the initial reaction rate. A study on the reaction of anilines with chloramine (B81541) T, for example, showed a fractional order dependence on the amine, suggesting a pre-equilibrium step involving the formation of a complex before the rate-determining step. pharmaguideline.com A similar approach could be applied to reactions of this compound.

Consider a hypothetical reaction where this compound (A) reacts with a nucleophile (Nu) to yield a substituted product. The rate of reaction can be monitored by techniques like UV-Vis spectroscopy or HPLC.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Experiment | [A] (mol/L) | [Nu] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |

Isotopic Labeling Experiments for Mechanistic Insights

Isotopic labeling is a powerful technique for tracing the path of atoms throughout a chemical reaction. wikipedia.org By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), one can determine which bonds are broken and formed, and identify the occurrence of molecular rearrangements. ias.ac.in

For this compound, several isotopic labeling strategies could be envisioned to probe different reaction mechanisms:

¹⁵N Labeling: To investigate reactions at the aniline (B41778) nitrogen, such as N-alkylation or acylation, the amino group could be labeled with ¹⁵N. researchgate.net Analysis of the products using mass spectrometry or ¹⁵N NMR spectroscopy would confirm whether the original nitrogen atom is retained in the product and can help to distinguish between different mechanistic pathways. nih.gov For example, in a complex rearrangement, tracking the ¹⁵N label would be definitive.

¹³C Labeling: Specific carbon atoms in the imidazole (B134444) or benzene (B151609) rings could be labeled with ¹³C. This would be particularly useful in studying cyclization or ring-opening reactions. For instance, if a reaction is proposed to proceed via a benzyne (B1209423) intermediate, labeling the carbon attached to the bromine atom would allow for the determination of the final position of the incoming substituent, confirming or refuting the benzyne mechanism. ias.ac.in

Deuterium (B1214612) Labeling: Replacing the N-H protons of the aniline and imidazole groups, or the C-H protons on the aromatic rings with deuterium (²H), can be used to determine kinetic isotope effects (KIEs). A significant KIE (kH/kD > 1) would indicate that the C-H or N-H bond is broken in the rate-determining step of the reaction.

In-Situ Spectroscopic Monitoring of Reaction Progress

In-Situ FTIR Spectroscopy: This technique is particularly useful for tracking changes in functional groups. wiley.com For example, in an acylation reaction of the aniline group, the disappearance of the N-H stretching vibrations and the appearance of the amide carbonyl (C=O) stretching vibration could be monitored in real-time. This allows for the calculation of reaction kinetics and the detection of any transient intermediates that might have characteristic vibrational frequencies. rsc.org

In-Situ NMR Spectroscopy: NMR can provide detailed structural information about all species in the reaction mixture. By running a reaction directly in an NMR tube, one can observe the decrease in the signals of the starting material and the simultaneous increase in the signals of the product. More importantly, signals from transient intermediates, even at low concentrations, may be detected, providing direct evidence for a proposed reaction pathway.

Table 2: Hypothetical In-Situ Monitoring Data for a Reaction of this compound

| Reaction Time (min) | Reactant Peak Integral (NMR) | Product Peak Integral (NMR) | Intermediate Peak Integral (NMR) |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.75 | 0.20 | 0.05 |

| 30 | 0.30 | 0.65 | 0.05 |

| 60 | 0.05 | 0.95 | 0.00 |

| 120 | 0.00 | 1.00 | 0.00 |

This hypothetical data shows the consumption of the reactant, the formation of the product, and the transient nature of an intermediate species, which peaks in concentration early in the reaction and is then consumed.

Computational Support for Mechanistic Proposals

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. digitellinc.comrsc.org It allows for the exploration of potential energy surfaces, the characterization of transition state structures, and the calculation of reaction barriers, providing a theoretical framework to support experimental findings. acs.orgnih.gov

For reactions involving this compound, computational studies could:

Model Reaction Pathways: Different potential mechanisms can be modeled to determine the most energetically favorable route. For instance, in an electrophilic aromatic substitution reaction, calculations can predict whether substitution is more likely to occur on the aniline or imidazole ring and at which position. nih.gov

Characterize Transition States: The geometry and energy of transition states can be calculated. This information is crucial for understanding the factors that control the reaction rate and selectivity. For example, in a palladium-catalyzed cross-coupling reaction, the mechanism of oxidative addition and reductive elimination steps can be modeled in detail.

Predict Spectroscopic Properties: Computational methods can predict NMR chemical shifts and IR vibrational frequencies for proposed intermediates. These calculated values can then be compared with experimental data from in-situ monitoring to help identify transient species.

Table 3: Hypothetical DFT Calculation Results for a Proposed Reaction Intermediate

| Species | Relative Energy (kcal/mol) | Calculated ¹³C NMR Shift (ppm) | Experimental ¹³C NMR Shift (ppm) |

| Reactant | 0.0 | 115.2, 128.9, ... | 115.0, 129.1, ... |

| Intermediate | +5.2 | 145.6, 130.1, ... | 145.8, 130.0, ... |

| Transition State | +18.5 | N/A | N/A |

| Product | -12.0 | 118.3, 135.4, ... | 118.1, 135.5, ... |

The close agreement between the calculated and experimental NMR shifts for the proposed intermediate would provide strong support for its existence on the reaction pathway.

By combining these investigative techniques—kinetic studies, isotopic labeling, in-situ spectroscopy, and computational modeling—a comprehensive and detailed understanding of the reaction mechanisms of this compound can be achieved.

Future Perspectives and Research Challenges for 2 Bromo 4 1h Imidazol 5 Yl Aniline

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of analogous 2-bromo-4-substituted anilines and various imidazole-containing aromatic compounds has been documented. For instance, the synthesis of 2-bromo-4-nitroaniline (B50497) has been reported, which could potentially serve as a precursor. A hypothetical route to 2-Bromo-4-(1H-imidazol-5-yl)aniline might involve the introduction of the imidazole (B134444) moiety onto a pre-brominated aniline (B41778) derivative or the bromination of a suitable 4-(1H-imidazol-5-yl)aniline precursor.

Future research would need to focus on developing a regioselective and high-yielding synthetic pathway. Key challenges would include controlling the position of bromination and the formation of the imidazole ring. Modern synthetic methodologies, such as microwave-assisted synthesis, could offer rapid and efficient routes. chemshuttle.com The development of sustainable methods using greener solvents and catalysts would also be a significant research goal.

Exploration of Novel Derivatization and Functionalization Strategies

The structure of this compound offers multiple sites for derivatization, including the aniline amino group, the imidazole ring, and the bromo substituent. The amino group could be acylated, alkylated, or used to form Schiff bases, leading to a wide array of derivatives. The imidazole ring presents opportunities for N-alkylation or N-arylation, which can significantly modulate the compound's properties. The bromine atom could be a handle for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, allowing for the introduction of diverse functional groups.

A significant research challenge would be to achieve selective functionalization at one site without affecting the others. This would require careful selection of protecting groups and reaction conditions.

Discovery of Unconventional Applications in Emerging Chemical Fields

While no applications for this compound have been reported, the structural motifs present suggest potential in several areas. Imidazole derivatives are known for their diverse biological activities, including as anticancer and antimicrobial agents. Current time information in Pasuruan, ID.researchgate.net The bromoaniline scaffold is also a key component in many bioactive molecules. nih.gov Therefore, this compound and its derivatives could be investigated as potential therapeutic agents.

Furthermore, the conjugated system of the molecule suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as a component in novel polymers. The bromo substituent could also make it a useful building block in the synthesis of more complex molecules.

Advanced Characterization of Intermediates and Reaction Products

A crucial aspect of any future research on this compound would be the thorough characterization of all synthesized intermediates and the final product. This would involve a suite of spectroscopic techniques.

Table 1: Potential Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the aniline and imidazole rings. The chemical shifts would be influenced by the bromo and amino substituents. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, providing information about the carbon skeleton. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the aniline and imidazole groups, C-N stretching, and C-Br stretching. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern, confirming the elemental composition. |

| X-ray Crystallography | If suitable crystals can be obtained, this technique would provide the definitive three-dimensional structure of the molecule. |

The detailed analysis of this data would be essential to confirm the structure and purity of the synthesized compounds.

Synergistic Integration of Computational and Experimental Approaches

Computational chemistry could play a vital role in guiding the experimental investigation of this compound. Density Functional Theory (DFT) calculations could be employed to predict the molecule's geometry, electronic properties, and spectroscopic data, which can then be compared with experimental results. researchgate.net

Computational studies could also be used to explore the reactivity of the molecule, predict the most likely sites for derivatization, and screen potential derivatives for desired properties, such as biological activity or material characteristics. This synergistic approach can save significant time and resources in the laboratory. For instance, molecular docking studies could predict the binding affinity of derivatives to biological targets. Current time information in Pasuruan, ID.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.